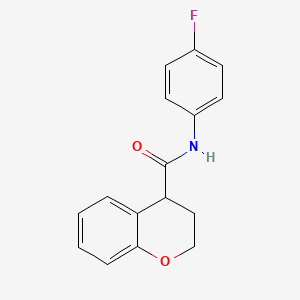
N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide, also known as PPT, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPT belongs to the class of thiazole-containing compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide is not fully understood, but it is thought to act by inhibiting key signaling pathways involved in cancer growth and inflammation. Specifically, N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide has been shown to inhibit the activity of the transcription factor NF-κB, which plays a critical role in regulating the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth. Additionally, N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide has been shown to reduce inflammation and oxidative stress, both of which are implicated in the development of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide is its relatively low toxicity, making it a potentially safer alternative to existing cancer therapies. However, the compound's low solubility and stability can make it difficult to work with in the laboratory, and further research is needed to optimize its formulation and delivery.
List as Many
Zukünftige Richtungen
As Possible:
1. Optimization of N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide formulation and delivery to improve its solubility and stability.
2. Investigation of the compound's potential as a treatment for other inflammatory diseases, such as asthma and multiple sclerosis.
3. Exploration of N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide's mechanism of action in cancer and inflammation, including its effects on other signaling pathways and cellular processes.
4. Development of N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide-based combination therapies to enhance its efficacy and reduce the risk of drug resistance.
5. Evaluation of N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide's potential as a chemopreventive agent, including its ability to prevent the development of cancer in high-risk populations.
6. Investigation of N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide's effects on the immune system, including its potential to modulate immune cell function and enhance anti-tumor immunity.
7. Exploration of N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide's potential as a treatment for other diseases, such as neurodegenerative disorders and cardiovascular disease.
8. Investigation of N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide's pharmacokinetics and pharmacodynamics to optimize dosing and reduce the risk of adverse effects.
9. Development of N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide analogs with improved properties, such as increased solubility and potency.
10. Exploration of N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide's potential as a diagnostic tool, including its ability to detect cancer and other diseases through imaging or biomarker analysis.
Synthesemethoden
The synthesis of N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide involves the condensation of 4-phenoxyaniline and 2-pyridinecarboxaldehyde in the presence of thiosemicarbazide to yield the desired compound. The reaction is typically carried out in a solvent such as ethanol or methanol and requires careful control of the reaction conditions to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide has been the subject of numerous scientific studies aimed at exploring its potential therapeutic applications. One area of research has focused on the compound's anticancer properties. Studies have shown that N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide can inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Another area of research has focused on the compound's anti-inflammatory properties. N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting that it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S/c25-20(19-14-27-21(24-19)15-10-12-22-13-11-15)23-16-6-8-18(9-7-16)26-17-4-2-1-3-5-17/h1-14H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZWCHXOHJLNKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CSC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenoxyphenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B6638787.png)
![3,4-dihydro-2(1H)-isoquinolinyl{3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-5-nitrophenyl}methanone](/img/structure/B6638792.png)
![N-[4-(2-aminoethyl)phenyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B6638799.png)
![N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B6638806.png)
![7-chloro-N-[2-(dimethylamino)ethyl]quinoline-2-carboxamide](/img/structure/B6638816.png)




![[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B6638843.png)


![2-(3-Chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B6638861.png)